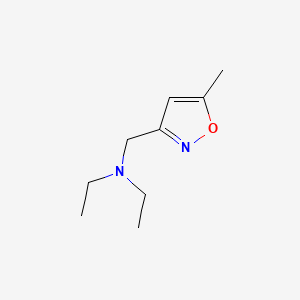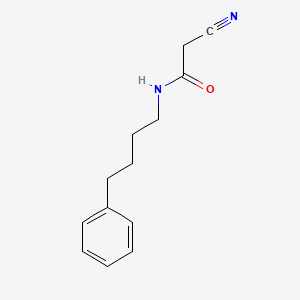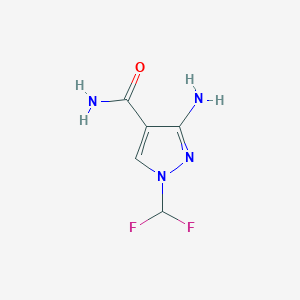![molecular formula C15H15N3O B11741034 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11741034.png)
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile is an organic compound with the molecular formula C15H15N3O It is characterized by the presence of a dimethylphenyl group, an amino group, a methoxy group, and a propanedinitrile moiety
Méthodes De Préparation
The synthesis of 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with an appropriate aldehyde or ketone, followed by the addition of a methoxy group and a propanedinitrile moiety. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its potential interactions with biological targets are being explored to understand its mechanism of action and therapeutic potential.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile can be compared with other similar compounds, such as:
2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound has a similar dimethylphenyl group but differs in its pyrimidinyl and thiazole moieties.
2-Amino-6-(3,5-Dimethylphenyl)sulfonylbenzonitrile: This compound contains a benzonitrile group and a sulfonyl group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-[3-(3,4-dimethylanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O/c1-11-4-5-14(8-12(11)2)18-7-6-15(19-3)13(9-16)10-17/h4-8,18H,1-3H3 |
Clé InChI |
HCJAXNQKSDAKHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC=CC(=C(C#N)C#N)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11740955.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740972.png)
![{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea](/img/structure/B11740975.png)
![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740983.png)



![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11741010.png)
![1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741013.png)
![3-cyclopropyl-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741023.png)
![4'-Bromo-[2,2'-bipyridin]-4-amine](/img/structure/B11741024.png)
